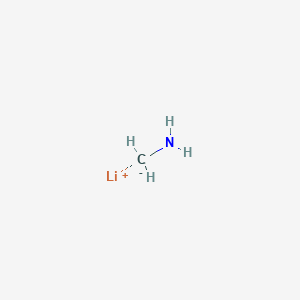
Lithium aminomethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium aminomethanide is an organolithium compound with the chemical formula LiCH₂NH₂. It is a versatile reagent in organic synthesis, known for its strong nucleophilic and basic properties. This compound is particularly useful in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: Lithium aminomethanide can be synthesized through the reaction of lithium amide (LiNH₂) with formaldehyde (CH₂O). The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{LiNH}_2 + \text{CH}_2\text{O} \rightarrow \text{LiCH}_2\text{NH}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organolithium chemistry may pave the way for more efficient large-scale production methods in the future.
化学反应分析
Types of Reactions: Lithium aminomethanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Deprotonation: It acts as a strong base, deprotonating weak acids.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, esters.
Major Products Formed:
Alcohols: From nucleophilic addition to aldehydes and ketones.
Amines: From substitution reactions with alkyl halides.
科学研究应用
Lithium aminomethanide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of lithium aminomethanide involves its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic species. The pathways involved typically include nucleophilic addition and substitution mechanisms.
相似化合物的比较
Lithium Diisopropylamide (LDA): Another strong base used in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.
Lithium Methoxide (LiOCH₃): A nucleophilic reagent used in various organic reactions.
Uniqueness: Lithium aminomethanide is unique due to its dual functionality as both a nucleophile and a base. This makes it particularly versatile in organic synthesis, allowing it to participate in a wide range of reactions that other lithium compounds may not be suitable for.
属性
CAS 编号 |
59189-59-2 |
|---|---|
分子式 |
CH4LiN |
分子量 |
37.0 g/mol |
IUPAC 名称 |
lithium;methanamine |
InChI |
InChI=1S/CH4N.Li/c1-2;/h1-2H2;/q-1;+1 |
InChI 键 |
QUWWDJBKHQNVTQ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)


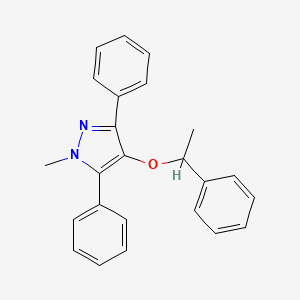
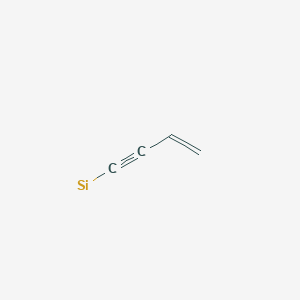

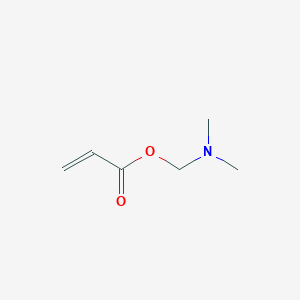
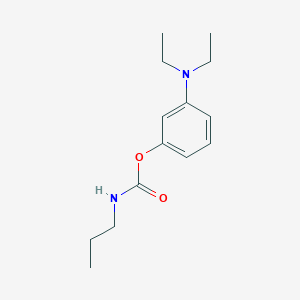
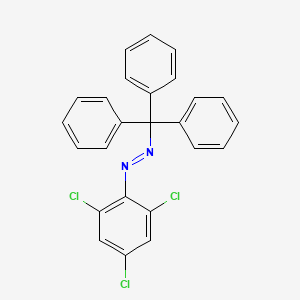
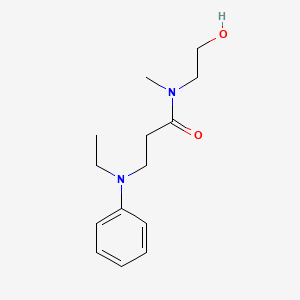
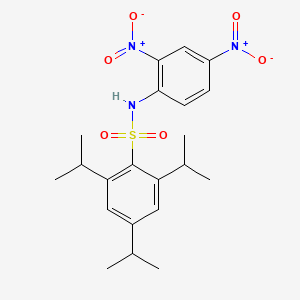
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
